7-Methanesulfonyl-heptanoic acid phenylamide
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Overview
Description
7-Methanesulfonyl-heptanoic acid phenylamide is a chemical compound with the molecular formula C14H21NO3S It is characterized by the presence of a methanesulfonyl group attached to a heptanoic acid backbone, which is further linked to a phenylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methanesulfonyl-heptanoic acid phenylamide typically involves the following steps:
Formation of Heptanoic Acid Derivative: The starting material, heptanoic acid, is first converted into its corresponding acid chloride using reagents such as thionyl chloride (SOCl2).
Introduction of Methanesulfonyl Group: The acid chloride is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine to introduce the methanesulfonyl group.
Amidation Reaction: The resulting methanesulfonyl-heptanoic acid chloride is then reacted with aniline (C6H5NH2) to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methanesulfonyl-heptanoic acid phenylamide can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the heptanoic acid backbone can be reduced to form alcohol derivatives.
Substitution: The phenylamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of catalysts like palladium on carbon (Pd/C).
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenylamide derivatives.
Scientific Research Applications
7-Methanesulfonyl-heptanoic acid phenylamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methanesulfonyl-heptanoic acid phenylamide involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
7-Methylsulfanyl-heptanoic acid phenylamide: Similar structure but with a methylsulfanyl group instead of a methanesulfonyl group.
Heptanoic acid phenylamide: Lacks the methanesulfonyl group, resulting in different chemical properties.
Uniqueness
7-Methanesulfonyl-heptanoic acid phenylamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
824970-07-2 |
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Molecular Formula |
C14H21NO3S |
Molecular Weight |
283.39 g/mol |
IUPAC Name |
7-methylsulfonyl-N-phenylheptanamide |
InChI |
InChI=1S/C14H21NO3S/c1-19(17,18)12-8-3-2-7-11-14(16)15-13-9-5-4-6-10-13/h4-6,9-10H,2-3,7-8,11-12H2,1H3,(H,15,16) |
InChI Key |
RRPKZMYAASXBRP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCCCCCC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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